molecular formula C15H27N3O B2673739 N-(1-cyano-1,2-dimethylpropyl)-2-(4-methylpiperidin-1-yl)propanamide CAS No. 1038040-86-6

N-(1-cyano-1,2-dimethylpropyl)-2-(4-methylpiperidin-1-yl)propanamide

Cat. No. B2673739
CAS RN: 1038040-86-6
M. Wt: 265.401
InChI Key: OPMCFMOLPVAWRB-UHFFFAOYSA-N
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Description

N-(1-cyano-1,2-dimethylpropyl)-2-(4-methylpiperidin-1-yl)propanamide, also known as CM156, is a novel small molecule that has gained attention in recent years due to its potential therapeutic applications. CM156 has been found to exhibit unique pharmacological properties, making it a promising candidate for various research applications.

Mechanism of Action

The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-(4-methylpiperidin-1-yl)propanamide is not fully understood, but it is believed to interact with various receptors and ion channels in the body. N-(1-cyano-1,2-dimethylpropyl)-2-(4-methylpiperidin-1-yl)propanamide has been found to bind to the sigma-1 receptor, which is involved in various cellular processes, including cell survival, differentiation, and apoptosis. N-(1-cyano-1,2-dimethylpropyl)-2-(4-methylpiperidin-1-yl)propanamide has also been found to interact with the TRPV1 ion channel, which is involved in pain perception.
Biochemical and Physiological Effects:
N-(1-cyano-1,2-dimethylpropyl)-2-(4-methylpiperidin-1-yl)propanamide has been found to have various biochemical and physiological effects on the body. In cancer research, N-(1-cyano-1,2-dimethylpropyl)-2-(4-methylpiperidin-1-yl)propanamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, N-(1-cyano-1,2-dimethylpropyl)-2-(4-methylpiperidin-1-yl)propanamide has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In pain management research, N-(1-cyano-1,2-dimethylpropyl)-2-(4-methylpiperidin-1-yl)propanamide has been found to reduce pain by inhibiting the activation of nociceptive neurons.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(1-cyano-1,2-dimethylpropyl)-2-(4-methylpiperidin-1-yl)propanamide is its unique pharmacological properties, which make it a promising candidate for various research applications. However, one of the limitations of N-(1-cyano-1,2-dimethylpropyl)-2-(4-methylpiperidin-1-yl)propanamide is its complex synthesis process, which can be time-consuming and expensive. Additionally, the mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-(4-methylpiperidin-1-yl)propanamide is not fully understood, which can make it difficult to interpret research results.

Future Directions

There are several future directions for research on N-(1-cyano-1,2-dimethylpropyl)-2-(4-methylpiperidin-1-yl)propanamide. One potential direction is to further investigate its potential therapeutic applications in cancer, inflammation, and pain management. Another potential direction is to investigate its potential side effects and toxicity in animal models. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for N-(1-cyano-1,2-dimethylpropyl)-2-(4-methylpiperidin-1-yl)propanamide.

Synthesis Methods

The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-(4-methylpiperidin-1-yl)propanamide is a complex process that involves several steps. The first step involves the reaction of 4-methylpiperidine with 2-bromo-1-cyano-1,2-dimethylpropane to form the intermediate product, 2-(4-methylpiperidin-1-yl)-N-(1-bromo-1,2-dimethylpropyl)propanamide. This intermediate product is then reacted with sodium cyanide to form N-(1-cyano-1,2-dimethylpropyl)-2-(4-methylpiperidin-1-yl)propanamide.

Scientific Research Applications

N-(1-cyano-1,2-dimethylpropyl)-2-(4-methylpiperidin-1-yl)propanamide has been found to have potential therapeutic applications in various fields of research, including cancer, inflammation, and pain management. In cancer research, N-(1-cyano-1,2-dimethylpropyl)-2-(4-methylpiperidin-1-yl)propanamide has been found to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has shown that N-(1-cyano-1,2-dimethylpropyl)-2-(4-methylpiperidin-1-yl)propanamide has anti-inflammatory properties, making it a potential treatment for inflammatory diseases. In pain management research, N-(1-cyano-1,2-dimethylpropyl)-2-(4-methylpiperidin-1-yl)propanamide has been found to have analgesic properties, making it a potential treatment for chronic pain.

properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-(4-methylpiperidin-1-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N3O/c1-11(2)15(5,10-16)17-14(19)13(4)18-8-6-12(3)7-9-18/h11-13H,6-9H2,1-5H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPMCFMOLPVAWRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(C)C(=O)NC(C)(C#N)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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